molecular formula C15H21BrClNO3 B1488017 Methyl (2S,4S)-4-(4-bromo-2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-23-5

Methyl (2S,4S)-4-(4-bromo-2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1488017
CAS RN: 1354488-23-5
M. Wt: 378.69 g/mol
InChI Key: UMTSYWAAKFHGNE-QNTKWALQSA-N
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Description

Methyl (2S,4S)-4-(4-bromo-2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C15H21BrClNO3 and its molecular weight is 378.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications in Chemistry

The chemical compound has applications in the synthesis of various derivatives and complex molecules. For instance, it's involved in the synthesis of 2-Pyrrolydinyl-1,3-Dithiolium derivatives, which are obtained from the reaction of corresponding substituted α-bromopropiophenones with pyrrolidinium pyrrolidine-1-carbodithioate. These derivatives are characterized by NMR, MS spectrometry, UV-Vis, and IR spectroscopy, indicating its significance in chemical characterization processes (Sarbu et al., 2019). Furthermore, it's used in the synthesis of novel thermally stable poly(ether imide ester)s, suggesting its role in developing materials with specific thermal stability properties (Mehdipour‐Ataei & Amirshaghaghi, 2005).

Exploration in Medicinal Chemistry

In medicinal chemistry, the compound finds its application in the synthesis of specific molecules which are further studied for their biological activities and potential therapeutic applications. For example, a study discusses the structure-activity studies on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine, a compound related in structure, indicating its relevance in exploring cognitive enhancement properties and potential treatments for cognitive disorders (Lin et al., 1997).

properties

IUPAC Name

methyl (2S,4S)-4-(4-bromo-2-propylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3.ClH/c1-3-4-10-7-11(16)5-6-14(10)20-12-8-13(17-9-12)15(18)19-2;/h5-7,12-13,17H,3-4,8-9H2,1-2H3;1H/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTSYWAAKFHGNE-QNTKWALQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(C=CC(=C1)Br)O[C@H]2C[C@H](NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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